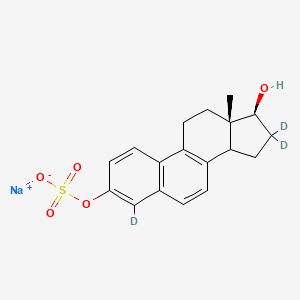
Fak-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fak-IN-3 is a potent inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival. This compound has shown significant potential in inhibiting tumor growth and metastasis, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Fak-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Applications De Recherche Scientifique
Fak-IN-3 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical processes.
Biology: this compound is employed in biological studies to investigate cell signaling pathways, cell migration, and adhesion.
Industry: this compound can be used in the development of new therapeutic agents targeting focal adhesion kinase.
Mécanisme D'action
Fak-IN-3 exerts its effects by inhibiting the activity of focal adhesion kinase. This kinase is involved in signal transduction pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of focal adhesion kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to decreased cell migration, invasion, and tumor growth .
Comparaison Avec Des Composés Similaires
Fak-IN-3 is unique in its potent inhibition of focal adhesion kinase compared to other similar compounds. Some similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with similar anti-tumor effects.
Defactinib: A focal adhesion kinase inhibitor used in clinical trials for various cancers.
GSK2256098: A focal adhesion kinase inhibitor that has shown efficacy in preclinical studies.
This compound stands out due to its high potency and effectiveness in reducing tumor growth and metastasis with minimal adverse effects .
Propriétés
Formule moléculaire |
C28H28N6O4 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C28H28N6O4/c1-37-23-15-17(26(36)31-18-9-12-29-13-10-18)5-7-20(23)32-28-33-25-19(11-14-30-25)27(34-28)38-22-4-2-3-16-6-8-21(35)24(16)22/h2-5,7,11,14-15,18,29H,6,8-10,12-13H2,1H3,(H,31,36)(H2,30,32,33,34) |
Clé InChI |
MQPJMMSBMYBLJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NC2CCNCC2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC6=C5C(=O)CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


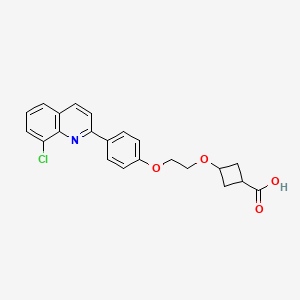
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
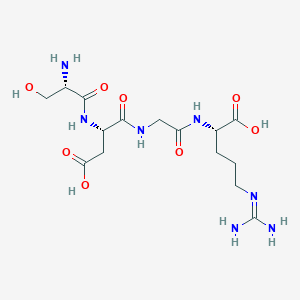
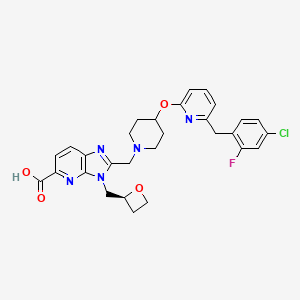

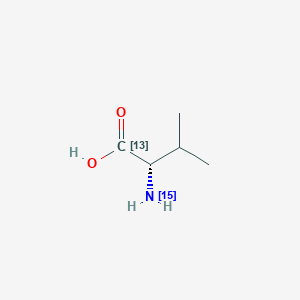
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
